4-Chloro-2-(ethylthio)pyridine
Description
4-Chloro-2-(ethylthio)pyridine is a pyridine derivative featuring a chlorine atom at the 4-position and an ethylthio (-S-CH₂CH₃) group at the 2-position. Pyridine derivatives are critical in medicinal chemistry and materials science due to their electronic properties and versatility in substitution patterns. The chloro group enhances electrophilicity, while the ethylthio substituent contributes steric bulk and moderate electron-donating effects via sulfur’s lone pairs. Such compounds are often intermediates in synthesizing pharmaceuticals, agrochemicals, or corrosion inhibitors .
Properties
IUPAC Name |
4-chloro-2-ethylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXFAFFVUXMUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478177 | |
| Record name | 4-Chloro-2-(ethylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769163-28-2 | |
| Record name | 4-Chloro-2-(ethylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(ethylthio)pyridine typically involves the chlorination of 2-(ethylthio)pyridine. One common method is the reaction of 2-(ethylthio)pyridine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C5H4NSCH2CH3+Cl2→C5H3ClNSCH2CH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(ethylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products:
- Substituted pyridines (e.g., 4-amino-2-(ethylthio)pyridine)
- Sulfoxides and sulfones (e.g., 4-chloro-2-(ethylsulfinyl)pyridine)
- Reduced derivatives (e.g., 2-(ethylthio)pyridine)
Scientific Research Applications
4-Chloro-2-(ethylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Reactivity : The ethylthio group in this compound provides moderate steric hindrance compared to methylthio (smaller) or cyclohexylthio (bulkier). This affects reaction kinetics, as seen in failed chlorination attempts in ethoxy-substituted pyrimidines .
- Electronic Effects : Methylthio and ethylthio groups donate electrons via sulfur, but ethylthio’s larger size may reduce nucleophilic substitution rates compared to methylthio analogs .
- Lipophilicity : Cyclohexylthio derivatives exhibit higher lipophilicity (logP ~3.5 estimated), making them suitable for membrane-penetrating agrochemicals, whereas ethylthio derivatives balance solubility and bioavailability .
- Biological Activity : Azaindole derivatives with chloro and methoxy groups (e.g., CM01/CM02) demonstrate microtubule-depolymerizing anti-cancer effects, highlighting the importance of chloro positioning .
Corrosion Inhibition
Compounds like 4-(2-(pyridine-4-yl)ethylthio) derivatives exhibit corrosion inhibition in acidic environments due to sulfur’s adsorption on metal surfaces. The ethylthio chain length balances adsorption strength and solubility .
Biological Activity
4-Chloro-2-(ethylthio)pyridine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its chemical structure allows it to interact with various biological targets, making it a subject of interest for developing therapeutic agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antimicrobial agents. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μM) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 2.18 | Norfloxacin |
| Escherichia coli | 3.08 | Fluconazole |
| Candida albicans | 2.50 | Chloramphenicol |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cells. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its antimicrobial action may stem from disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolic pathways . In cancer cells, the compound may induce apoptosis through various signaling pathways, including those related to cell cycle regulation and apoptosis .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against a panel of pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Research
In another investigation focused on anticancer properties, researchers synthesized a series of pyridine derivatives and assessed their cytotoxicity using the MTT assay. The findings revealed that compounds similar to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines while maintaining low toxicity towards normal fibroblast cells, highlighting their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
